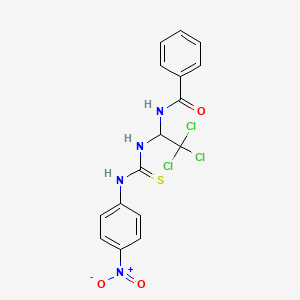
N-(2,2,2-Trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2,2-Trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)-benzamide is a complex organic compound that features a unique combination of functional groups, including a trichloromethyl group, a nitrophenyl group, and a thioureido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)-benzamide typically involves multiple steps:
Formation of the thioureido intermediate: This step involves the reaction of 4-nitroaniline with thiophosgene to form 4-nitrophenyl isothiocyanate.
Addition of the trichloromethyl group: The intermediate is then reacted with trichloroacetyl chloride in the presence of a base such as triethylamine to introduce the trichloromethyl group.
Coupling with benzamide: Finally, the product is coupled with benzamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2,2,2-Trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The trichloromethyl group can be reduced to a methyl group.
Substitution: The thioureido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: The major product would be the corresponding amine derivative.
Reduction: The major product would be the corresponding methyl derivative.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
N-(2,2,2-Trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)-benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer cells due to its potential cytotoxic properties.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or coatings.
Environmental Chemistry: It can be used in studies related to pollutant degradation and removal, particularly in water treatment processes.
作用機序
The mechanism of action of N-(2,2,2-Trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)-benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation and survival, leading to cytotoxic effects.
Pathways Involved: It may interfere with signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.
類似化合物との比較
Similar Compounds
- N-(2,2,2-Trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)-acetamide
- N-(2,2,2-Trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)-propionamide
Uniqueness
N-(2,2,2-Trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
特性
分子式 |
C16H13Cl3N4O3S |
|---|---|
分子量 |
447.7 g/mol |
IUPAC名 |
N-[2,2,2-trichloro-1-[(4-nitrophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C16H13Cl3N4O3S/c17-16(18,19)14(21-13(24)10-4-2-1-3-5-10)22-15(27)20-11-6-8-12(9-7-11)23(25)26/h1-9,14H,(H,21,24)(H2,20,22,27) |
InChIキー |
UDOCOHNGHFFCJM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 5-chloro-3-[3-(1,3-dioxoisoindol-2-yl)propyl]-1H-indole-2-carboxylate](/img/structure/B11707344.png)
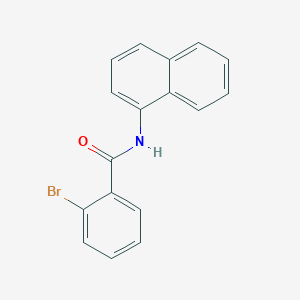
![Propyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate](/img/structure/B11707355.png)
![2,4-dichloro-6-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11707369.png)
![N-(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11707371.png)
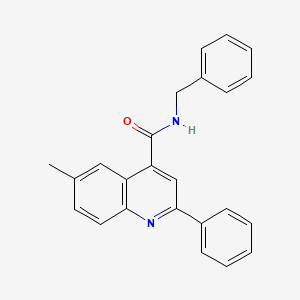
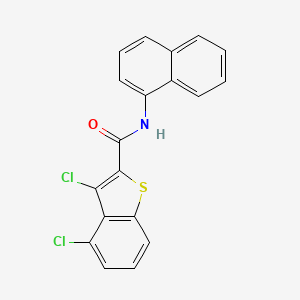
![4-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B11707397.png)
![2-imino-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B11707413.png)
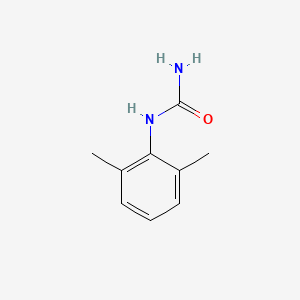
![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11707422.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11707429.png)


